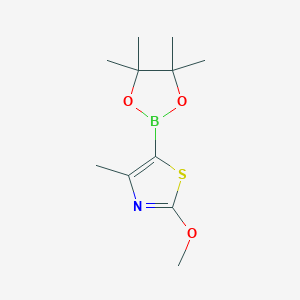
Methyl 2-(Boc-amino)isonicotinate
Overview
Description
Methyl 2-(Boc-amino)isonicotinate: is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol . It is a derivative of isonicotinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(Boc-amino)isonicotinate typically involves the reaction of methyl 2-aminoisonicotinate with di-tert-butyl dicarbonate in the presence of a base such as diisopropylethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-(Boc-amino)isonicotinate can undergo nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products Formed:
Substitution Products: Various substituted isonicotinates.
Deprotected Amines: Free amine derivatives.
Coupled Products: Biaryl compounds and other complex structures.
Scientific Research Applications
Chemistry: Methyl 2-(Boc-amino)isonicotinate is used as a building block in the synthesis of pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, it is utilized in the synthesis of potential drug candidates, particularly those targeting bacterial infections and inflammatory diseases. Its derivatives have shown promise in preclinical studies .
Industry: The compound is employed in the development of novel materials and catalysts. It is also used in the production of fine chemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(Boc-amino)isonicotinate is primarily related to its role as a synthetic intermediate. It does not have a direct biological activity but serves as a precursor to bioactive compounds. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites of the molecule .
Comparison with Similar Compounds
- Methyl 2-aminoisonicotinate
- Methyl 2-(tert-butoxycarbonylamino)benzoate
- Methyl 2-(Boc-amino)benzoate
Comparison: Methyl 2-(Boc-amino)isonicotinate is unique due to the presence of the Boc-protected amino group on the isonicotinate framework. This protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers greater stability and ease of handling during synthetic procedures .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-7-8(5-6-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLGBJFBGZAQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681049 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639091-75-1 | |
| Record name | Methyl 2-[(tert-butoxycarbonyl)amino]pyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)
![2-[(5-methyl-1,3-benzoxazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1421974.png)




![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)
![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)

![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)

